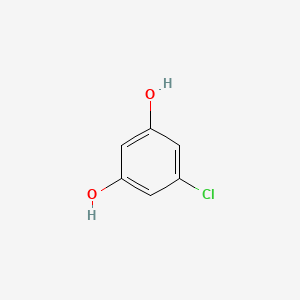

5-Chlorobenzene-1,3-diol

描述

Overview of Halogenated Benzenediols in Chemical Science

Halogenated benzenediols are a class of aromatic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups and at least one halogen atom. The presence and position of these functional groups significantly influence the molecule's physical and chemical properties, including acidity, reactivity, and biological activity. iitk.ac.incymitquimica.com Phenols, in general, are weakly acidic due to the stabilization of the corresponding phenolate (B1203915) anion through resonance. wikipedia.org The introduction of a halogen atom, an electron-withdrawing group, can further enhance this acidity. wikipedia.org

The reactivity of halogenated phenols allows for a variety of chemical transformations. They can undergo electrophilic substitution reactions, where the hydroxyl groups act as activating ortho- and para-directors. wikipedia.org Additionally, the halogen substituent can participate in nucleophilic substitution reactions. smolecule.com These properties make halogenated benzenediols valuable precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. google.comaaronchem.com

Substituted resorcinols, a subclass of benzenediols, have demonstrated a wide range of applications. For instance, some mono-alkyl substituted resorcinols exhibit antiseptic properties, while others are used in the synthesis of various pharmaceutical and agricultural agents. dergipark.org.tr The specific arrangement of substituents on the benzene ring can also lead to distinct stereochemical properties, which is crucial in fields like materials science. cymitquimica.com The interaction between the halogen atom and the aromatic π-system, known as halogen-π interaction, can also influence the compound's behavior and separation in chromatographic methods. rsc.org

Historical Context of 5-Chlorobenzene-1,3-diol Synthesis and Initial Characterization

The synthesis of this compound, also known as 5-chlororesorcinol, has been approached through various methods over the years. One documented method involves the demethylation of 1-chloro-3,5-dimethoxybenzene. tandfonline.com This reaction is typically carried out using a strong Lewis acid, such as boron tribromide, in a suitable solvent like dichloromethane. tandfonline.com The process requires careful temperature control, initially cooling the reaction mixture and then allowing it to warm to room temperature and reflux to ensure complete conversion. tandfonline.com

Another historical approach to synthesizing resorcinols, in general, involved the disulfonation of benzene followed by hydrolysis of the resulting 1,3-disulfonate. wikipedia.org However, this method has largely been discarded due to the significant amount of sulfur-containing waste it generates. wikipedia.org Other general methods for preparing resorcinol (B1680541) derivatives include the diazotization of 3-aminophenol (B1664112) or 1,3-diaminobenzene followed by hydrolysis. wikipedia.org

The initial characterization of this compound would have involved determining its fundamental physical and chemical properties. This includes its melting point, which is reported to be between 113-114 °C. sigmaaldrich.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would have been employed to elucidate its molecular structure, confirming the positions of the chloro and hydroxyl substituents on the benzene ring. tandfonline.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 52780-23-1 |

| Molecular Formula | C₆H₅ClO₂ |

| Molecular Weight | 144.55 g/mol |

| Melting Point | 113-114 °C |

| Appearance | Powder |

This table is interactive. Click on the headers to sort.

Current Research Landscape and Academic Significance of this compound

Current research continues to explore the utility of this compound and its derivatives in various scientific domains. Its role as a versatile chemical intermediate remains a key area of investigation. aaronchem.com Researchers utilize it as a building block for synthesizing more complex molecules with potential applications in pharmaceuticals and agrochemicals. aaronchem.com For example, it is a precursor in the synthesis of novel compounds with potential kinase inhibitory activity, which is relevant in cancer research. nih.gov

The compound and its derivatives are also being studied in the field of materials science. For instance, seven-ring bent-core compounds derived from 5-chlororesorcinol have been synthesized and their liquid crystalline properties investigated. tandfonline.com These studies explore how the introduction of a chloro substituent at the 5-position of the central phenyl unit influences the formation of different mesophases. tandfonline.com

Furthermore, the academic significance of this compound extends to its use in mechanistic studies. The presence of both hydroxyl and chloro functional groups allows for the investigation of their interplay in various chemical reactions. This includes studying its reactivity in condensation reactions and its potential to form novel heterocyclic structures. impactfactor.org The compound also serves as a model for understanding the properties and interactions of halogenated phenols in biological and environmental systems. nih.gov

Scope and Objectives of Academic Research on this compound

The primary scope of academic research on this compound is centered on its synthesis, characterization, and application as a chemical intermediate. A major objective is to develop efficient and environmentally friendly synthetic routes to this compound and its derivatives. tandfonline.comnih.gov This includes exploring novel catalysts and reaction conditions to improve yield and reduce waste. acs.org

Another key objective is to fully characterize the physicochemical properties of this compound and its derivatives. This involves detailed spectroscopic analysis and the use of computational modeling to understand its electronic structure and reactivity. rsc.org This fundamental knowledge is crucial for predicting its behavior in various chemical transformations and for designing new molecules with specific functionalities.

A significant portion of the research focuses on the application of this compound in the synthesis of novel organic compounds. aaronchem.comscbt.com The goal is to create molecules with potential biological activity, such as enzyme inhibitors or compounds with interesting material properties like liquid crystals. tandfonline.comnih.gov This involves multi-step syntheses where this compound serves as a critical starting material or intermediate. scbt.comthieme-connect.com The overarching aim is to leverage the unique structural features of this compound to advance various areas of chemical science.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,3-Benzenediol, 5-chloro- |

| 1-chloro-3,5-dimethoxybenzene |

| 2,4,6-trinitrophenol |

| 2-nitrophenol |

| 3-aminophenol |

| 4-Chlorobenzene-1,3-diol |

| 4-nitrophenol |

| This compound |

| 5-chlororesorcinol |

| Benzene |

| Boron tribromide |

| Dichloromethane |

| Phenol (B47542) |

| Resorcinol |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

属性

IUPAC Name |

5-chlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVLOBQILLZLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200759 | |

| Record name | 1,3-Benzenediol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52780-23-1 | |

| Record name | 1,3-Benzenediol, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052780231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorobenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of 5 Chlorobenzene 1,3 Diol

Established Synthetic Routes to 5-Chlorobenzene-1,3-diol

The preparation of this compound is not as straightforward as that of its isomers. The following sections explore potential and documented synthetic approaches.

Direct electrophilic chlorination of the parent compound, resorcinol (B1680541) (benzene-1,3-diol), is an ineffective method for synthesizing the 5-chloro isomer. The two hydroxyl groups are strong activating, ortho-, para-directing groups. This electronic influence directs incoming electrophiles, such as a chloronium ion (Cl+), to the positions ortho and para to both hydroxyl groups. These positions are C2, C4, and C6. Consequently, direct chlorination of resorcin or phenol (B47542) with agents like chlorine gas or sulfuryl chloride predominantly yields a mixture of 2-chlororesorcinol, 4-chlororesorcinol (B43231), 6-chlororesorcinol, and their polychlorinated derivatives, with little to no formation of this compound. google.comchemball.comencyclopedia.pub

The synthesis of chlorophenols via the alkaline hydrolysis of polychlorinated benzenes at elevated temperatures is a known industrial strategy. google.com For instance, dichlorobenzenes can be reacted with sodium hydroxide (B78521) in water at temperatures between 240 and 300°C to replace a single chlorine atom with a hydroxyl group. google.com

While not specifically documented in the available literature for the target compound, a theoretical hydrolysis-based route to this compound could involve the controlled partial hydrolysis of 1,3,5-trichlorobenzene. This process would require carefully managed conditions to favor the substitution of one chlorine atom to form 3,5-dichlorophenol, followed by a subsequent hydrolysis step to yield the final product. The challenge lies in controlling the reaction to prevent complete hydrolysis and managing the separation of products.

Modern synthetic chemistry has seen the development of powerful methods for C-H functionalization. However, the application of radical-mediated C-H functionalization specifically for the synthesis of this compound is not documented in the reviewed literature. These methods are generally used to convert alcohols into 1,3-diols but are not typically applied to the synthesis of the aromatic core itself.

Specific documented syntheses for this compound are rare. One older report from 1962 outlines the preparation of 5-chlororesorcinol starting from 1,4-dichlorobuten-3-one-2. dtic.mil This highlights that non-traditional precursors can be employed to construct the target molecule.

Another plausible, though not explicitly documented, modern approach involves the use of Sandmeyer-type reactions starting from a suitable aniline (B41778) precursor. For example, the synthesis of m-chlorophenol can be achieved from m-chloroaniline via diazotization followed by hydrolysis of the resulting diazonium salt. patsnap.com By analogy, this compound could potentially be synthesized from 3,5-diaminochlorobenzene. This would involve a two-step diazotization and hydrolysis sequence to convert both amino groups to hydroxyl groups.

The commercial availability of 5-Chlororesorcinol dimethyl ether, a synthetic intermediate, further implies that viable industrial synthesis routes exist, which may be proprietary. medchemexpress.comscbt.comsanbio.nl

Table 1: Summary of Potential Synthetic Approaches for this compound

| Method | Description | Status |

|---|---|---|

| Direct Chlorination of Resorcinol | Electrophilic chlorination of the parent diol. | Ineffective due to electronic directing effects. google.comchemball.comencyclopedia.pub |

| Hydrolysis of 1,3,5-Trichlorobenzene | Stepwise nucleophilic substitution of chlorine with hydroxide. | Theoretical; specific conditions not documented. google.com |

| From 1,4-Dichlorobuten-3-one-2 | Synthesis from an acyclic precursor. | Documented in a 1962 report. dtic.mil |

Chemical Reactivity of this compound

Detailed studies on the chemical reactivity of this compound are not prevalent in the scientific literature. Its behavior, particularly in oxidation reactions, must be largely inferred from studies conducted on resorcinol and its other chlorinated isomers, most notably 4-chlororesorcinol.

The electron-rich aromatic ring of resorcinol and its derivatives makes them susceptible to oxidation. The specific products formed depend on the oxidant used and the reaction conditions.

Reaction with Chlorinating Agents: Studies on the reaction of resorcinol and its chlorinated derivatives (specifically 4-chlororesorcinol, 4,6-dichlororesorcinol, and 2,4,6-trichlororesorcinol) with monochloramine (NH₂Cl) show that the reaction proceeds through further chlorination. This ultimately leads to a highly chlorinated intermediate, 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione. This unstable intermediate then undergoes ring-opening and decarboxylation to yield various chlorinated acyclic products. acs.org It is reasonable to assume that 5-chlororesorcinol would follow a similar pathway, first undergoing further chlorination at the activated 2, 4, and 6 positions before ring cleavage occurs.

Table 2: Identified Products from the Reaction of Resorcinol Derivatives with Monochloramine

| Precursor(s) | Key Intermediate | Final Products (after ring-opening) | Reference |

|---|---|---|---|

| Resorcinol, 4-Chlororesorcinol, 4,6-Dichlororesorcinol | 2,2,4,4,6-pentachloro-5-cyclohexen-1,3-dione | 1,1,3,5,5-pentachloro-3-penten-2-one | acs.org |

| 1,1,1,3,5,5-hexachloro-3-penten-2-one | acs.org |

Oxidative Coupling: In the context of commercial applications, 4-chlororesorcinol is used as a "coupler" substance in oxidative hair dye formulations. In this process, it reacts with a "developer" substance (such as an aminophenol or phenylenediamine derivative) in the presence of an oxidizing agent, typically hydrogen peroxide. google.com This reaction forms a larger, colored dye molecule through oxidative coupling. This demonstrates the propensity of the chlororesorcinol scaffold to undergo oxidation to form reactive intermediates (likely a quinone-like species) that can engage in carbon-nitrogen or carbon-carbon bond formation.

Enzymatic Oxidation: Biochemical studies have shown that engineered monooxygenase enzymes can perform dihydroxylation of chlorobenzene (B131634) and subsequent oxidation of chlorophenols. For example, specific enzymes can oxidize 2-chlorophenol (B165306) to produce a mixture of dihydroxy chloroaromatics, including a small amount of 4-chlororesorcinol. nih.gov This indicates that under specific catalytic conditions, the chlorinated aromatic ring can undergo oxidative hydroxylation.

Synthesis of Derivatives of this compound

Synthesis of Metal Complexes of this compound Derivatives

The synthesis of metal complexes involving derivatives of this compound, also known as 4-chlororesorcinol, is an area of interest in coordination chemistry. These compounds can act as ligands, which are molecules or ions that donate electrons to a central metal atom to form a coordination complex. The phenolic hydroxyl groups of this compound can be deprotonated to form phenoxide ions, which are excellent coordinating agents for a variety of metal ions. Furthermore, the benzene (B151609) ring can be functionalized to create more complex, multidentate ligands that can form stable chelates with metals.

A common strategy for creating ligands from this compound involves the formation of Schiff bases. Schiff bases, or imines, are typically formed by the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound derivatives, an aldehyde or ketone group can be introduced onto the aromatic ring, which can then react with an amine to form a Schiff base ligand. These ligands can then be reacted with various metal salts to form the desired metal complexes.

For instance, new metallointercalators have been synthesized using a Schiff base derived from 2,4-dihydroxybenzophenone (B1670367) and aniline, which is structurally related to derivatives of this compound. In these syntheses, the Schiff base ligand coordinates with metal(II) ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). The resulting metal complexes often exhibit a 1:2 metal-to-ligand stoichiometry and are typically non-electrolytes. The Schiff base ligand binds to the metal ion through the azomethine nitrogen and a deprotonated phenolic oxygen.

Another example, while not directly using a this compound derivative, illustrates a common synthetic pathway. A ligand was synthesized through the condensation of 4-chlorobenzaldehyde (B46862) and 2-amino-5-chlorobenzophenone. This ligand was then used to prepare complexes with Pb(II), Ni(II), Co(II), Cu(II), and Cd(II). The characterization of these complexes was performed using elemental analyses, molar conductance, NMR, IR, and mass spectral data. Such techniques are standard

Advanced Spectroscopic and Analytical Characterization of 5 Chlorobenzene 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of 5-Chlorobenzene-1,3-diol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region of the spectrum is of particular interest. Due to the substitution pattern on the benzene (B151609) ring, three unique proton environments are expected. The proton at the C2 position, situated between the two hydroxyl groups, is expected to show a distinct chemical shift. The two protons at the C4 and C6 positions are chemically equivalent and are expected to appear as a single resonance, coupled to the proton at C2. The hydroxyl protons will also produce signals, though their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Detailed analysis of the ¹H NMR spectrum in a suitable deuterated solvent, such as DMSO-d₆, would provide specific chemical shifts and coupling constants, allowing for the unambiguous assignment of each proton.

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the aromatic region of the ¹³C NMR spectrum, corresponding to the four different carbon environments on the benzene ring. The carbon atoms attached to the hydroxyl groups (C1 and C3) are expected to be the most downfield-shifted due to the deshielding effect of the oxygen atoms. The carbon atom bonded to the chlorine (C5) will also exhibit a characteristic chemical shift. The remaining carbon atoms (C2, C4, and C6) will have their own unique resonances. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C3 | ~158 |

| C5 | ~135 |

| C2 | ~108 |

| C4, C6 | ~103 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Correlation of NMR Chemical Shifts with Molecular Structure

The observed chemical shifts in both ¹H and ¹³C NMR spectra are directly correlated with the electronic environment of the nuclei. The electronegative chlorine and oxygen atoms in this compound exert significant influence on the electron density of the benzene ring. The hydroxyl groups are strong activating groups and direct ortho and para, leading to increased electron density at the C2, C4, and C6 positions. This results in an upfield shift (lower ppm values) for these carbons and their attached protons. Conversely, the chlorine atom is an electronegative deactivating group, which withdraws electron density, causing a downfield shift (higher ppm values) for the carbon to which it is attached (C5). The interplay of these electronic effects, along with steric factors, determines the precise chemical shifts observed in the NMR spectra, providing a detailed fingerprint of the molecular structure. ucl.ac.ukacs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS in negative ion mode would likely show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 143.0. scielo.br High-resolution ESI-MS can provide the exact mass of the ion, allowing for the determination of its elemental composition. rsc.org Tandem mass spectrometry (ESI-MS/MS) can be used to fragment the [M-H]⁻ ion, providing further structural information based on the observed fragment ions. acs.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam. This results in the formation of a molecular ion (M⁺˙) and extensive fragmentation. The EI mass spectrum of this compound is expected to show a molecular ion peak at m/z 144, corresponding to the molecular weight of the compound with the ³⁵Cl isotope, and a smaller peak at m/z 146 due to the natural abundance of the ³⁷Cl isotope (in an approximate 3:1 ratio). nih.govnist.gov The fragmentation pattern will be characteristic of a substituted phenol (B47542) and will likely involve the loss of CO, HCl, and other small neutral molecules, providing valuable structural information. asm.orgnist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Ionization Technique | Expected Key Ion(s) (m/z) | Information Provided |

| ESI-MS (Negative) | [M-H]⁻ at ~143.0 | Molecular weight confirmation (soft ionization) |

| EI-MS | M⁺˙ at 144 and 146 | Molecular weight and isotopic pattern confirmation |

| Fragment ions | Structural elucidation through fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.

The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 144, corresponding to the compound's nominal molecular weight. nih.gov A characteristic isotopic peak ([M+2]⁺) appears at m/z 146, with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. nih.gov

In specific applications, such as the analysis of industrial wastewater, this compound has been identified using LLE-GC-MS (Liquid-Liquid Extraction followed by GC-MS). wisdomlib.org In one such study, a retention time of 25.231 minutes was recorded, although it is important to note that retention times are highly dependent on the specific analytical conditions, including the GC column type, temperature program, and carrier gas flow rate. wisdomlib.org While standard EI-MS results in significant fragmentation, softer ionization techniques can be employed when less fragmentation and a more prominent molecular ion are desired for clearer molecular weight determination. spectroscopyonline.com

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Reference |

|---|---|---|

| 144 | Molecular Ion [M]⁺ | nih.govnih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for identifying the functional groups and elucidating the molecular structure of this compound. These methods probe the vibrational motions of molecules, which are specific to the types of chemical bonds and their arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. FT-IR is a rapid and non-destructive technique widely used for qualitative analysis. spectroscopyonline.com

The FT-IR spectrum of this compound, typically acquired using a KBr-pellet technique, reveals several characteristic absorption bands. nih.gov A prominent broad band in the region of 3650-3200 cm⁻¹ is attributed to the O-H stretching vibrations of the two hydroxyl groups, with the broadening indicative of intermolecular hydrogen bonding. upi.edu The C-O stretching vibrations of the phenolic groups typically appear in the 1300-1000 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring produce characteristic peaks in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3650 - 3200 | O-H Stretch | Broad band due to hydrogen-bonded hydroxyl groups. upi.edu |

| 3100 - 3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring. |

| 1600 - 1450 | Aromatic C=C Stretch | In-plane stretching of the carbon-carbon double bonds in the ring. |

| 1300 - 1000 | C-O Stretch | Stretching of the phenolic carbon-oxygen bonds. researchgate.net |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. The substitution of the benzene ring in this compound reduces its symmetry, causing many vibrational modes to be active in both IR and Raman spectra. rdd.edu.iq

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring are often more intense than in the FT-IR spectrum. nih.gov The C-Cl bond also produces a characteristic Raman signal. Studies on similar molecules like chlorobenzene (B131634) have shown that Raman spectroscopy is effective for identifying vibrational modes associated with the carbon-halogen bond and various ring deformations. researchgate.net This technique provides valuable structural information that complements the data obtained from FT-IR.

Table 3: Expected Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Symmetric stretching of C-H bonds. |

| ~1600 | Aromatic C=C Stretch | In-plane ring stretching. |

| ~1000 | Ring Breathing Mode | Symmetric radial expansion and contraction of the benzene ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule upon absorption of UV or visible light. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring. rdd.edu.iq The presence of substituents—in this case, two hydroxyl (-OH) groups and one chloro (-Cl) group—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

The hydroxyl groups, acting as auxochromes, typically cause a bathochromic shift (redshift) of the absorption bands to longer wavelengths compared to unsubstituted benzene. wisdomlib.org The UV spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) is expected to show characteristic absorption bands in the UV region. For comparison, chlorobenzene and phenol exhibit π→π* transitions in the 240-260 nm range. rdd.edu.iq The combined effect of the chloro and diol substituents on the benzene ring will determine the precise λmax values for this compound.

Table 4: Expected UV-Vis Absorption for this compound

| Wavelength Range (nm) | Electronic Transition | Chromophore |

|---|

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com An acid, such as phosphoric acid or formic acid, is frequently added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups, ensuring good peak shape and reproducible retention times. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., around 215 nm or near its λmax). researchgate.net The retention time under specific conditions is a characteristic identifier, while the peak area is proportional to the concentration, allowing for accurate quantification.

Table 5: Typical RP-HPLC Method Parameters for Analysis of Chlorinated Phenols

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (RP-18) | researchgate.netuj.edu.pl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with an acid modifier. | researchgate.netsielc.com |

| Detection | UV-Vis Detector (e.g., at 215 nm or λmax) | researchgate.net |

| Mode | Isocratic or Gradient Elution |

| Flow Rate | Typically 0.5 - 1.5 mL/min | |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and resolution over traditional High-Performance Liquid Chromatography (HPLC). The analysis of this compound and its derivatives by UPLC is critical for purity assessment, quantitative analysis, and monitoring of chemical reactions.

Detailed research findings for the UPLC analysis of this compound are based on established methods for the separation of chlorophenols and related compounds. A representative UPLC method for the analysis of this compound would employ a reversed-phase column, which is suitable for separating moderately polar compounds.

A common stationary phase for this type of analysis is a C18 column, which provides excellent retention and separation for a wide range of phenolic compounds. lcms.cz The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape and resolution. lcms.cz

In a hypothetical UPLC analysis of this compound, a gradient elution would likely be employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. This approach ensures the efficient elution of the compound of interest while also separating it from potential impurities with different polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, or a mass spectrometer (MS) for more selective and sensitive detection. A study on the analysis of various chlorophenols in water utilized a UPLC system with a PDA detector, demonstrating the suitability of this technique for environmental monitoring. s4science.at

The following table outlines a representative set of UPLC conditions for the analysis of this compound, extrapolated from methods used for similar chlorophenolic compounds. s4science.atresearchgate.net

Table 1: Representative UPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) System |

| Column | Reversed-phase C18, 1.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detector | Photodiode Array (PDA) at 280 nm or Mass Spectrometer (MS) |

| Expected Retention Time | Approximately 3-4 minutes |

It is important to note that the exact retention time can vary depending on the specific UPLC system, column batch, and precise mobile phase composition. ulisboa.pt For the analysis of derivatives of this compound, the chromatographic conditions may need to be adjusted based on the polarity and chemical nature of the specific derivative.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and oxygen should align closely with the theoretical values calculated from its molecular formula, C₆H₅ClO₂. nih.gov

The presence of chlorine is a defining characteristic of the molecule, and its quantification is essential. Halogen content can be determined by various methods, including combustion analysis followed by ion chromatography or titration.

The table below presents the theoretical elemental composition of this compound.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 49.85 |

| Hydrogen | H | 1.008 | 5 | 5.04 | 3.49 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.52 |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.14 |

| Total | 144.55 | 100.00 |

Any significant deviation of experimentally determined values from these theoretical percentages would suggest the presence of impurities or an incorrect structural assignment.

Computational Chemistry and Theoretical Investigations of 5 Chlorobenzene 1,3 Diol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods use the principles of quantum mechanics to model molecular properties. For a substituted aromatic compound like 5-Chlorobenzene-1,3-diol, several methodologies are particularly relevant for obtaining accurate theoretical data.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

One of the most commonly employed DFT functionals for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often yields results that are in good agreement with experimental data for molecular geometries, vibrational frequencies, and electronic properties. When applied to this compound, DFT calculations can be used to optimize the molecule's geometry, predict its infrared and Raman spectra, and analyze its molecular orbitals.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. While computationally less intensive than more advanced correlated methods, HF theory does not fully account for electron correlation, which can affect the accuracy of the results.

Despite this limitation, HF techniques are valuable for providing a qualitative understanding of molecular orbitals and electronic structure. Often, HF calculations serve as a starting point for more sophisticated methods that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2). For this compound, HF calculations can provide initial insights into its electronic properties and orbital energies.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing elements like chlorine and oxygen, it is crucial to select a basis set that can adequately describe the electron distribution, including lone pairs and polarization effects.

Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly used for organic molecules. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the orbitals, which is important for accurately modeling bonding. Diffuse functions (++), are important for describing the behavior of electrons that are far from the nucleus, which can be relevant for anions and excited states. The selection of an appropriate basis set is a critical step in obtaining reliable computational results for this compound.

Electronic Structure and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The spatial distribution and energies of the HOMO and LUMO for this compound would indicate the most probable sites for electrophilic and nucleophilic attack. For instance, the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups are expected to contribute significantly to the HOMO, while the LUMO is likely to be distributed over the aromatic ring with contributions from the electronegative chlorine atom.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy band gap (BG). This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive.

The calculated energy band gap for this compound provides insight into its electronic absorption properties, as the HOMO-LUMO transition is often the lowest energy electronic excitation. Theoretical calculations can predict the wavelength of maximum absorption in the UV-visible spectrum.

| Computational Parameter | Value |

| HOMO Energy | Data not available in the searched literature |

| LUMO Energy | Data not available in the searched literature |

| Energy Band Gap (BG) | Data not available in the searched literature |

Density of States (DOS) Analysis

Density of States (DOS) analysis is a powerful computational tool used to visualize the distribution of molecular orbitals (MOs) at different energy levels within a molecule. The DOS spectrum provides a graphical representation of the number of available electronic states at each energy level. Peaks in the DOS spectrum correspond to the energies of the molecular orbitals.

The presence of the electronegative chlorine atom and the two hydroxyl groups on the benzene (B151609) ring significantly influences the electronic structure. The oxygen atoms of the hydroxyl groups contribute to both sigma and pi orbitals, with lone pair electrons occupying non-bonding orbitals. The chlorine atom also has lone pairs that contribute to the MOs. These features would be reflected in the DOS spectrum. The region of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest, as it governs the electronic transitions and reactivity of the molecule. The energy difference between the HOMO and LUMO peaks in the DOS spectrum represents the HOMO-LUMO gap, a key indicator of molecular stability and reactivity.

Frontier Molecular Orbital Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energies and shapes of the HOMO and LUMO of this compound provide insights into its chemical behavior. The HOMO is likely to be distributed over the benzene ring and the oxygen atoms of the hydroxyl groups, due to the electron-donating nature of the -OH groups through resonance. The chlorine atom, while inductively withdrawing, also possesses lone pairs that can participate in resonance, influencing the HOMO's energy and distribution. The LUMO, on the other hand, is expected to be delocalized over the aromatic ring, with significant contributions from the carbon atoms and the chlorine atom, reflecting potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Note: These are illustrative values based on related compounds and are not from direct experimental or computational results for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 7.30 |

Analysis of Molecular Properties and Reactivity Descriptors

Electronegativity and Chemical Potential

Electronegativity (χ) is a measure of an atom's ability to attract shared electrons in a chemical bond. On a molecular level, it is calculated as the negative of the chemical potential (μ). The chemical potential, in the context of Density Functional Theory (DFT), is related to the energies of the HOMO and LUMO.

Electronegativity (χ) = -μ = - (EHOMO + ELUMO) / 2

A higher electronegativity value indicates a greater ability of the molecule to attract electrons. For this compound, the presence of two oxygen atoms and a chlorine atom, all of which are highly electronegative, results in a molecule with a relatively high electronegativity. This suggests a propensity to accept electrons in chemical reactions.

Dipole Moment Calculations

The dipole moment is a measure of the polarity of a molecule, arising from the uneven distribution of electron density. It is a vector quantity, with both magnitude and direction. Computational chemistry allows for the precise calculation of the dipole moment.

Global Hardness and Softness

Chemical hardness (η) and softness (S) are concepts used to describe the resistance of a molecule to changes in its electron distribution. Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. Softness is the reciprocal of hardness and indicates the ease with which the electron cloud can be polarized.

These parameters are related to the HOMO-LUMO gap:

Hardness (η) = (ELUMO - EHOMO) / 2 Softness (S) = 1 / η

A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. Conversely, a molecule with a small HOMO-LUMO gap is "soft," indicating lower stability and higher reactivity. The relatively large hypothetical HOMO-LUMO gap for this compound suggests that it would be a moderately hard molecule.

Table 2: Hypothetical Reactivity Descriptors for this compound Note: These are illustrative values based on the hypothetical HOMO and LUMO energies in Table 1 and are not from direct experimental or computational results.

| Descriptor | Value | Unit |

|---|---|---|

| Electronegativity (χ) | 4.85 | eV |

| Chemical Potential (μ) | -4.85 | eV |

| Chemical Hardness (η) | 3.65 | eV |

| Chemical Softness (S) | 0.27 | eV-1 |

Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

In an ESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) indicate areas of low electron density or electron deficiency and are prone to nucleophilic attack.

For this compound, the ESP map would be expected to show regions of high negative potential around the oxygen atoms of the hydroxyl groups and the chlorine atom, due to their high electronegativity and the presence of lone pairs of electrons. These would be the likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential, making them susceptible to interaction with nucleophiles. The aromatic ring itself will have a complex potential distribution, with the electron-donating hydroxyl groups increasing the electron density at the ortho and para positions relative to their location, while the inductive effect of the chlorine atom would withdraw electron density.

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods based on quantum mechanics can elucidate its electronic and magnetic environment, predicting how the molecule interacts with electromagnetic radiation. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the structural basis for the observed spectroscopic features.

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. By identifying the transitions with the highest oscillator strengths, the wavelength of maximum absorption (λmax) can be determined.

The calculations typically involve first optimizing the molecule's ground-state geometry using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.comtubitak.gov.tr Subsequently, a TD-DFT calculation is performed on the optimized geometry to compute the excited-state energies. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating the spectrum in a solution, as solvent interactions can significantly shift the absorption bands. tubitak.gov.tr

For aromatic compounds like this compound, the primary electronic transitions are typically π → π* transitions involving the molecular orbitals of the benzene ring. The substituents—two hydroxyl groups and a chlorine atom—modulate the energies of these orbitals, thereby influencing the λmax. While specific TD-DFT studies on this compound are not extensively documented in the literature, data from related phenolic compounds demonstrate the typical accuracy of this approach. The predicted λmax values are often in good agreement with experimental measurements, providing a reliable tool for spectral assignment. tubitak.gov.tr

Table 1: Representative TD-DFT Predicted vs. Experimental UV-Vis λmax for Phenolic Compounds This table illustrates the typical performance of TD-DFT calculations for compounds structurally related to this compound. The specific values are for demonstration purposes.

| Compound | Computational Method | Solvent | Predicted λmax (nm) | Experimental λmax (nm) |

| Resorcinol (B1680541) | TD-DFT/B3LYP/6-31+G(d) | Water | 275 | 274 |

| Phenol (B47542) | TD-DFT/PBE0/6-311g(d,p) | Water | 269 | 270 |

| Quercetin | TD-DFT/B3LYP/6-311+G(d,p) | Methanol (B129727) | 383 | 370 |

Theoretical calculations are a cornerstone in the structural elucidation of organic molecules, and the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with DFT, is the standard for accurately computing NMR shielding tensors, from which chemical shifts (δ) are derived. nih.govnih.gov

The process involves optimizing the molecular geometry at a high level of theory, followed by a GIAO calculation to obtain the absolute magnetic shielding (σ) for each nucleus (e.g., ¹H and ¹³C). The chemical shifts are then calculated by subtracting the computed shielding of the target nucleus from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). mdpi.commdpi.com

For this compound, this method can predict the chemical shifts for the non-equivalent aromatic protons and carbon atoms. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. nih.gov Studies on related diols and other small organic molecules have shown that functionals like B3LYP or PBE0 combined with basis sets such as 6-311+G(2d,p) or cc-pVTZ can yield excellent correlations with experimental data, often with root-mean-square deviations (RMSD) below 0.2 ppm for ¹H and 2 ppm for ¹³C shifts. nih.govmdpi.com These calculations can distinguish between isomers and help assign specific resonances in complex experimental spectra.

Table 2: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts for Propane-1,3-diol using GIAO/DFT This table demonstrates the accuracy of GIAO/DFT calculations for a diol, a class of compounds to which this compound belongs. Data adapted from related studies. nih.gov

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| H-1 (CH₂) | 3.92 | 3.85 | 0.07 |

| H-2 (CH₂) | 1.88 | 1.79 | 0.09 |

| OH | 2.95 | 2.88 | 0.07 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering critical insights into their conformational flexibility and intermolecular interactions. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, solvation structure, and dynamic properties in various environments, such as in aqueous solution or organic solvents.

An MD simulation begins by defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. The system, consisting of one or more molecules of this compound and numerous solvent molecules, is then allowed to evolve over time by solving Newton's equations of motion. This generates a trajectory—a history of the positions and velocities of all atoms. nih.gov

Analysis of the MD trajectory can reveal:

Conformational Preferences: The orientation of the two hydroxyl groups relative to the benzene ring and each other can be analyzed. While the aromatic ring is rigid, the O-H bonds can rotate. The simulation can determine the most stable rotamers and the energy barriers between them, which is crucial for understanding hydrogen bonding patterns. nih.govmanchester.ac.uk

Solvation Shell Structure: The arrangement of solvent molecules (e.g., water) around the solute can be characterized by calculating radial distribution functions (RDFs). This can show, for instance, the average distance and coordination number of water molecules around the hydroxyl groups and the chlorine atom, providing a detailed picture of hydration.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be tracked over time. This is particularly relevant for this compound, as hydrogen bonding significantly influences its physical and chemical properties. nih.gov

These simulations are essential for bridging the gap between the static picture provided by geometry optimization and the dynamic reality of molecules in solution. soton.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com For a class of compounds including this compound and its derivatives, QSAR/QSPR can be employed to predict activities or properties without the need for experimental synthesis and testing of every analogue.

The development of a QSAR/QSPR model involves several key steps:

Dataset Assembly: A collection of structurally related molecules with experimentally measured activity or property data is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., molecular surface area). mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors (independent variables) to the activity/property (dependent variable).

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For derivatives of this compound, a QSPR model could predict properties like boiling point, solubility, or partition coefficient (LogP). A QSAR model could be developed to predict a specific biological activity, such as antimicrobial or enzyme inhibitory potency, by identifying the key structural features that govern that activity.

Biological and Biochemical Research on 5 Chlorobenzene 1,3 Diol and Its Derivatives

Antimicrobial Activity Studies

Research into the antimicrobial properties of 5-Chlorobenzene-1,3-diol and its derivatives has unveiled potential applications in combating various microbial pathogens. Studies have focused on structurally related compounds, such as other resorcinol (B1680541) derivatives and synthesized molecules incorporating a chlorobenzene (B131634) structure, to determine their efficacy against a range of bacteria and fungi.

Antibacterial Efficacy and Spectrum

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, a series of compounds derived from 5-chloro-1,3-benzoxazol-2(3H)-one, which shares a similar chlorinated phenolic core, were tested against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, certain derivatives showed good activity against Staphylococcus aureus and Escherichia coli. nih.gov

Similarly, broader studies on phenolic compounds like benzene-diols indicate that their antibacterial action is often linked to their molecular structure. mdpi.comrug.nl For example, 4-allylbenzene-1,2-diol has been shown to possess strong antibacterial activity against several plant pathogens, including various Xanthomonas species. nih.gov The introduction of halogen atoms, such as chlorine, into phenolic and heterocyclic frameworks has been noted in several studies to enhance antibacterial effects. nih.govmdpi.com

Antifungal Efficacy and Spectrum

The antifungal potential of resorcinol derivatives has been a subject of significant interest, particularly against dermatophytes, the fungi responsible for common skin infections. Studies on compounds like 4-hexylresorcinol and phenylethylresorcinol have shown very good antifungal activity against a panel of nine different dermatophytes, including species of Microsporum and Trichophyton. nih.gov In some cases, the efficacy of these resorcinol derivatives was found to be greater than that of the conventional antifungal agent, fluconazole. nih.gov

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one also exhibited promising antifungal properties. nih.gov One particular derivative displayed good activity against Candida albicans, with its efficacy being half that of the standard drug Miconazole. nih.gov This suggests that the chlorinated resorcinol scaffold is a viable starting point for the development of new antifungal agents.

Mechanisms of Antimicrobial Action (e.g., cellular component interaction, enzyme inhibition)

The primary mechanism of antimicrobial action for many phenolic compounds, including resorcinol derivatives, involves the disruption of the microbial cell membrane. mdpi.comrug.nl Studies on related compounds have demonstrated that they can increase the permeability of both the outer and plasma membranes, leading to a loss of the cell's barrier function. mdpi.comnih.gov This disruption can cause the leakage of essential intracellular components, such as nucleotides and cytoplasmic contents, ultimately resulting in cell death. mdpi.comnih.gov

Electron microscopy has provided visual evidence of this mechanism, showing that treatment with these active compounds can cause significant damage to the integrity of the cell membrane. mdpi.com This mode of action, which targets the physical structure of the cell membrane, is a common feature among various diol compounds and is influenced by factors such as aliphatic chain length and the position of hydroxyl groups. rug.nlresearchgate.net

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. For derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, MIC values were determined against several bacterial and fungal strains using the microdilution method. nih.gov The study reported MIC values in a range from 9.76 µg/mL to 2.5 mg/mL, depending on the specific derivative and microbial strain. nih.gov

For comparison, studies on other structurally related benzene-diols, such as 4-allylbenzene-1,2-diol, have reported MIC values against various plant pathogenic bacteria ranging from 333.75 to 1335 µmol/L. nih.gov

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| P4A | Staphylococcus aureus | Data not specified |

| P4B | Escherichia coli | Data not specified |

| P2B | Candida albicans | Data not specified |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. scispace.comnih.gov Research has extended to derivatives of this compound to explore their potential as AChE inhibitors.

A study on N-substituted-5-chloro-2(3H)-benzoxazolone derivatives, which are structurally related to this compound, evaluated their ability to inhibit AChE using the colorimetric Ellman's method. scispace.com The results showed that these compounds exhibited a range of inhibitory activity against the enzyme. The degree of inhibition was dependent on the specific substitutions on the benzoxazolone core and the concentration tested. scispace.com

The preliminary screening indicated that at a concentration of 10⁻³ M, the inhibition ranged from 69.90% to 81.84%. scispace.com When the concentration was lowered to 10⁻⁴ M, the inhibition decreased to a range of 7.55% to 33.07%. scispace.com Another related class of compounds, 5-chlorobenzimidazole (B1584574) derivatives, were also investigated and found to be more potent inhibitors of butyrylcholinesterase (BuChE) than AChE, with one derivative showing an IC₅₀ value of 4.25 mM against BuChE. vensel.org These findings suggest that the 5-chloro-substituted aromatic scaffold can serve as a basis for designing new cholinesterase inhibitors. scispace.com

| Compound Concentration | Range of AChE Inhibition (%) |

|---|---|

| 10-3 M | 69.90 - 81.84% |

| 10-4 M | 7.55 - 33.07% |

Butyrylcholinesterase (BuChE) Inhibition

Derivatives of benzene-1,3-diol have demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE), an enzyme increasingly recognized as a therapeutic target in Alzheimer's disease. Research has shown that these compounds exhibit a strong binding affinity for BuChE. researchgate.net

One study on 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivatives revealed moderate to strong BuChE inhibition, with IC50 values—the concentration required to inhibit 50% of the enzyme's activity—ranging from 0.117 to 18.711 µM for the most active compounds. nih.gov Another class of compounds, phlorotannins isolated from the marine alga Ecklonia cava, which share a similar polyhydroxyphenolic structure, also showed potent BuChE inhibition. e-nps.or.kr For instance, phlorofucofuroeckol A displayed a strong inhibitory effect with an IC50 value of 1.4 ± 3.8 µM. e-nps.or.kr

Kinetic Studies of Enzyme Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Kinetic studies are performed to determine whether an inhibitor binds to the enzyme's active site (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition). A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. e-nps.or.kre-nps.or.kr

For instance, kinetic analyses of phlorotannin derivatives revealed different modes of BuChE inhibition. Phlorofucofuroeckol A and dieckol (B191000) were identified as mixed-type inhibitors of BuChE, with inhibition constants (Ki) of 2.1 µM and 3.7 µM, respectively. e-nps.or.kre-nps.or.kr In contrast, 7-phloroeckol (B1251617) was found to be a competitive inhibitor of BuChE, with a Ki value of 31.2 µM. e-nps.or.kre-nps.or.kr These studies, often utilizing methods like Lineweaver-Burk plots, help to elucidate the specific molecular interactions between the inhibitor and the enzyme. tandfonline.comresearchgate.net

Selectivity Profiles of Enzyme Inhibitors

A key aspect of developing therapeutic enzyme inhibitors is selectivity—the ability of a compound to inhibit the target enzyme without significantly affecting other enzymes. In the context of Alzheimer's disease, researchers often assess the selectivity of BuChE inhibitors against acetylcholinesterase (AChE), a related enzyme involved in neurotransmission. nih.gov

Studies on benzene-1,3-diol derivatives have shown a greater binding affinity for BuChE compared to AChE. researchgate.net For example, a series of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols were found to be more active against AChE, but still showed moderate inhibition of BuChE, indicating a degree of selectivity. nih.gov The selectivity index (SI), calculated as the ratio of BuChE IC50 to AChE IC50, is often used to quantify this preference. nih.gov Phlorofucofuroeckol A, for example, inhibited both enzymes potently, with IC50 values of 0.9 ± 0.8 µM for AChE and 1.4 ± 3.8 µM for BuChE, demonstrating dual inhibitory action rather than high selectivity for one over the other. e-nps.or.kr

Antioxidant and Free Radical Scavenging Properties

Mechanisms of Antioxidant Action (e.g., peroxyl radical trapping)

Phenolic compounds, including derivatives of this compound, are well-known for their antioxidant properties. mdpi.com Their primary mechanism of action is scavenging free radicals, such as peroxyl radicals, which are key players in oxidative stress. This process typically involves the phenolic compound donating a hydrogen atom from one of its hydroxyl (-OH) groups to the free radical. frontiersin.orgresearchgate.net

This hydrogen atom transfer neutralizes the reactive radical, thereby interrupting damaging chain reactions like lipid peroxidation. mdpi.comresearchgate.net The resulting phenoxyl radical on the antioxidant molecule is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from propagating further radical reactions. mdpi.com This stability is a crucial feature of effective phenolic antioxidants. nih.gov

In Vitro Antioxidant Assays

The antioxidant capacity of compounds is evaluated using various in vitro assays. ijpsonline.com These tests measure the ability of a substance to neutralize specific free radicals or to reduce oxidized species. Common assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change, which is measured spectrophotometrically. ijpsonline.comresearchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The resulting decolorization is proportional to the antioxidant's activity. ijpsonline.come3s-conferences.org

FRAP (Ferric Reducing Antioxidant Power) Assay: This test measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is monitored to quantify the antioxidant power. e3s-conferences.orgresearchgate.net

These assays provide valuable comparative data on the antioxidant potential of different compounds, although the results can vary depending on the specific mechanisms of the assay (e.g., hydrogen atom transfer vs. single electron transfer). frontiersin.orgresearchgate.net

Research into Neurodegenerative Disease Pathways

Research into BuChE inhibitors and antioxidants is highly relevant to the study of neurodegenerative diseases, particularly Alzheimer's disease (AD). tandfonline.com In the AD brain, the activity of AChE decreases while BuChE activity increases or remains stable, making BuChE a critical target for maintaining acetylcholine (B1216132) levels, a neurotransmitter essential for cognitive function. nih.govtandfonline.com

Furthermore, BuChE has been found to be associated with β-amyloid (Aβ) plaques, a key pathological hallmark of AD. nih.gov Studies suggest that BuChE may play a role in the maturation of these plaques. nih.govmdpi.com Therefore, inhibiting BuChE could not only address the neurotransmitter deficit but also potentially modify the disease's progression by affecting Aβ pathology. The dual properties of some benzene-1,3-diol derivatives as both cholinesterase inhibitors and antioxidants are particularly promising, as oxidative stress is also a significant factor in the pathogenesis of neurodegenerative diseases. nih.govtandfonline.com

Unable to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific biological and biochemical research topics outlined in the user's request. The required detailed and scientifically accurate information for the specified sections and subsections is not present in the accessible research databases and publications.

Searches for "this compound," and its synonym "5-Chlororesorcinol," did not yield specific studies related to:

Inhibition of Amyloid-Beta (Aβ) Aggregation

Neuroprotective Potentials

General Impact on Cellular Processes and Metabolic Pathways

Structure-Activity Relationship (SAR) and Structure-Biological Activity Relationship (SBAR) Studies in the context of Aβ inhibition.

While general information regarding the chemical properties of this compound is available, the specific, advanced biochemical research findings required to populate the requested article structure could not be located. Research exists for structurally similar, non-chlorinated resorcinol derivatives in the context of amyloid-beta aggregation; however, discussing these findings would violate the strict instruction to focus solely on this compound and its direct derivatives.

Therefore, to ensure scientific accuracy and strict adherence to the user's request, the article cannot be generated as the foundational research data is not available through the performed searches.

Environmental Fate, Ecotoxicology, and Degradation Studies of 5 Chlorobenzene 1,3 Diol

Environmental Release and Distribution Pathways

5-Chlorobenzene-1,3-diol is not a naturally occurring substance. Its presence in the environment is primarily due to anthropogenic activities. The principal release pathways are associated with its manufacture and industrial use. Like other chlorinated benzenes, it may be used as a chemical intermediate in the synthesis of more complex molecules, such as dyes, pesticides, and pharmaceuticals. epa.gov Any losses during production, storage, transport, or use can lead to its release into the environment.

A significant potential route of entry into aquatic systems is through its use in consumer products. The structurally similar isomer, 4-chlororesorcinol (B43231), is a known ingredient in oxidative hair dye formulations, where it acts as a coupler. europa.euchemicalbook.com Wastewater from households and salons containing these products can be a direct source of release into municipal sewer systems and, subsequently, into rivers and other water bodies.

Once released, the distribution of this compound in the environment is governed by its physicochemical properties. With a water solubility and a predicted octanol-water partition coefficient (LogP) of 1.75, it can be expected to be mobile in aqueous systems. lookchem.comthermofisher.com Chlorinated benzenes, in general, can be distributed across various environmental compartments, including water, soil, sediment, and air. tpsgc-pwgsc.gc.ca Volatilization from water surfaces can occur, leading to atmospheric transport, although the hydroxyl groups in this compound likely reduce its volatility compared to chlorobenzene (B131634). cerij.or.jp Adsorption to soil and sediment particles is another key distribution process, influenced by the organic matter content of the solid phase. tpsgc-pwgsc.gc.ca

Persistence and Degradability in Environmental Compartments

The persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photolysis, and chemical reactions.

Specific biodegradation studies on this compound are not extensively documented in publicly available literature. However, the biodegradability of related compounds provides some insight. The rate of aerobic biodegradation for chlorinated aromatic compounds generally decreases as the degree of chlorination increases. cerij.or.jp The bacterium Rhodococcus phenolicus has been shown to degrade chlorobenzene as a sole carbon source. wikipedia.org The presence of hydroxyl groups on the benzene (B151609) ring, as in this compound, can sometimes increase susceptibility to microbial attack compared to the non-hydroxylated parent compounds. However, the chlorine atom can also confer resistance to degradation. Without specific experimental data, the biodegradability of this compound remains an area requiring further research.

Photodegradation is a key abiotic process for the removal of organic pollutants from the environment, particularly in the atmosphere and surface waters. mdpi.com For chlorobenzene, the primary atmospheric degradation pathway involves reaction with photochemically-produced hydroxyl radicals. cerij.or.jp In aqueous environments, direct photolysis by sunlight and indirect photolysis involving other light-absorbing species can occur. uwaterloo.caincdecoind.ro

While specific studies on this compound are limited, research on its isomer, 4-chlororesorcinol, demonstrates that photolysis in water can proceed through complex mechanisms, including the competitive formation of a singlet ketene (B1206846) and a triplet carbene. chemicalbook.com The efficiency of such photodegradation can be enhanced by advanced oxidation processes, such as the use of UV light in combination with ozone or catalysts like titanium dioxide (TiO₂), which generate highly reactive hydroxyl radicals. uwaterloo.caresearchgate.net These processes aim to mineralize the organic compound into carbon dioxide, water, and mineral anions. uwaterloo.ca

In addition to biodegradation and photolysis, chemical reactions can contribute to the degradation of this compound. Hydrolysis, the reaction with water, is a potential degradation pathway for many organic compounds in soil and water, with the rate being highly dependent on pH and temperature. mdpi.comnih.gov For chlorinated aromatic compounds, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a significant degradation process that can occur under anaerobic (oxygen-deficient) conditions, often mediated by microbial activity. This process has been observed for more highly chlorinated benzenes. tpsgc-pwgsc.gc.ca

Bioaccumulation Potential in Organisms